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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-iodo-4-

(trifluoromethyl)benzene

Cat. No.: B1345789 Get Quote

CAS Number: 702641-06-3

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene, a key building block in synthetic organic chemistry, particularly

relevant to pharmaceutical research and drug development. This document details its chemical

properties, synthesis, and potential applications, with a focus on providing actionable

information for laboratory and research settings.

Chemical Identity and Properties
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a trifunctional aromatic compound

featuring a bromomethyl group, an iodine atom, and a trifluoromethyl group. This unique

combination of reactive sites makes it a versatile intermediate for the synthesis of complex

molecules.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 702641-06-3 [1][2]

Molecular Formula C₈H₅BrF₃I [1]

Molecular Weight 364.93 g/mol [1]

Synonyms

2-Iodo-5-

(trifluoromethyl)benzyl

bromide, 5-(Trifluoromethyl)-2-

iodobenzyl bromide

[1]

Note: Experimental physical properties such as melting point, boiling point, and density are not

consistently reported across publicly available sources. Researchers should refer to the

certificate of analysis for specific batches.

Synthesis
The primary synthetic route to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene involves

the bromination of the corresponding alcohol, (2-iodo-4-(trifluoromethyl)phenyl)methanol.

Synthesis of Precursor: (2-Iodo-4-
(trifluoromethyl)phenyl)methanol
While a detailed, peer-reviewed protocol for the synthesis of (2-iodo-4-

(trifluoromethyl)phenyl)methanol is not readily available in the searched literature, a plausible

synthetic approach would involve the reduction of the commercially available 2-iodo-4-

(trifluoromethyl)benzaldehyde. Standard reducing agents such as sodium borohydride in an

alcoholic solvent would be suitable for this transformation.

Experimental Protocol: Bromination of (2-Iodo-4-
(trifluoromethyl)phenyl)methanol
A general and widely used method for the conversion of benzylic alcohols to benzyl bromides is

treatment with phosphorus tribromide (PBr₃). The following is a representative, though not

directly cited, experimental protocol.
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Reaction: (2-Iodo-4-(trifluoromethyl)phenyl)methanol → 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene

Reagents and Equipment:

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

Phosphorus tribromide (PBr₃)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Round-bottom flask

Magnetic stirrer

Inert atmosphere (e.g., nitrogen or argon)

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-iodo-4-

(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.

Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) dropwise to the

stirred solution. An exothermic reaction may be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, carefully quench the reaction by slowly adding

crushed ice or cold water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel, typically using a

mixture of hexanes and ethyl acetate as the eluent, to yield pure 2-(Bromomethyl)-1-iodo-
4-(trifluoromethyl)benzene.

Diagram 1: Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Step 1: Reduction

Step 2: Bromination

2-Iodo-4-(trifluoromethyl)benzaldehyde

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

NaBH4, MeOH

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

PBr3, DCM
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Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Organic
Synthesis
The trifunctional nature of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene makes it a

valuable building block in medicinal chemistry and materials science. The differential reactivity

of the iodo and bromomethyl groups allows for sequential, site-selective modifications.

Role in PROTAC Development
One of the most significant emerging applications for this class of compounds is in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

The linker component of a PROTAC is crucial for its efficacy, and building blocks like 2-
(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene are ideal for constructing these linkers.[3]

[5] The bromomethyl group can be used for alkylation reactions to attach one part of the

PROTAC, while the iodo group can participate in cross-coupling reactions (e.g., Suzuki,

Sonogashira, or Buchwald-Hartwig) to connect the other part.

Diagram 2: Application in PROTAC Synthesis Workflow

Target_Ligand

PROTAC_Molecule

Cross-Coupling
(e.g., Suzuki)

2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene E3_Ligase_Ligand

Alkylation
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Caption: General workflow for PROTAC synthesis using the title compound.

Versatile Intermediate in Multi-step Synthesis
Beyond PROTACs, the distinct reactivity of the functional groups allows for a wide range of

synthetic transformations:

Suzuki and other Cross-Coupling Reactions: The aryl iodide is an excellent substrate for

palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-

heteroatom bonds.[7]

Nucleophilic Substitution: The benzyl bromide moiety is susceptible to nucleophilic attack,

allowing for the introduction of various functional groups such as amines, azides, cyanides,

and thiols.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is a highly sought-after

moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.

[8]

Safety and Handling
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is expected to be a hazardous

substance. While comprehensive toxicological data is not available, similar benzyl bromides

are lachrymatory and skin and respiratory tract irritants. The compound should be handled in a

well-ventilated fume hood with appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat.

Conclusion
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a valuable and versatile chemical

intermediate with significant potential in drug discovery, particularly in the rapidly evolving field

of targeted protein degradation with PROTACs. Its trifunctional nature allows for controlled,

sequential chemical modifications, making it an important tool for the synthesis of complex

molecular architectures. Researchers and drug development professionals can leverage the
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reactivity of this compound to access novel chemical entities with potentially enhanced

pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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